5-Fluoro-2-(prop-2-en-1-yloxy)pyridine
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Overview
Description
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium salt in the presence of fluoroboric acid . Another method involves the nucleophilic substitution of a halogenated pyridine with a fluorinating agent .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is largely dependent on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 5-Fluoro-2-methoxypyridine
Uniqueness
5-Fluoro-2-(prop-2-en-1-yloxy)pyridine is unique due to the presence of both a fluorine atom and a prop-2-en-1-yloxy group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-2-prop-2-enoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-5-11-8-4-3-7(9)6-10-8/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIADHFJAQKNLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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